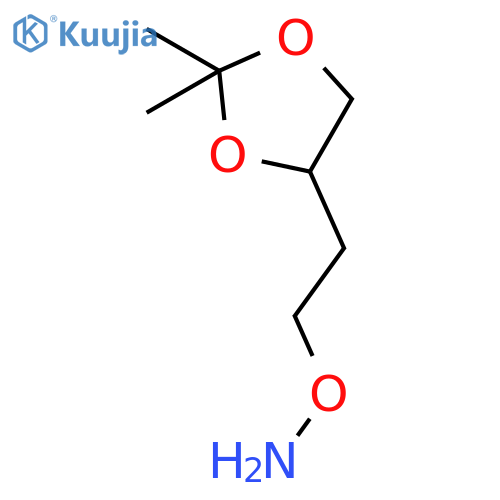

Cas no 391212-33-2 (O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine)

O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- Hydroxylamine, O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-

- O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine

- NLZHQLVOVPSWEJ-UHFFFAOYSA-N

- EN300-1987811

- SCHEMBL220983

- O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine

- O-(2,2-dimethyl-[1,3]dioxolan-4-ylethyl)-hydroxylamine

- 391212-33-2

-

- インチ: InChI=1S/C7H15NO3/c1-7(2)9-5-6(11-7)3-4-10-8/h6H,3-5,8H2,1-2H3

- InChIKey: NLZHQLVOVPSWEJ-UHFFFAOYSA-N

- ほほえんだ: CC1(OCC(O1)CCON)C

計算された属性

- せいみつぶんしりょう: 161.10525

- どういたいしつりょう: 161.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 53.7Ų

じっけんとくせい

- PSA: 53.71

O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987811-0.25g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-0.05g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-10.0g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1987811-5g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-0.1g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-1.0g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1987811-2.5g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-5.0g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1987811-10g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1987811-0.5g |

O-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]hydroxylamine |

391212-33-2 | 0.5g |

$946.0 | 2023-09-16 |

O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamineに関する追加情報

Recent Advances in the Application of O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine (CAS: 391212-33-2) in Chemical Biology and Pharmaceutical Research

O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine (CAS: 391212-33-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel glycosidase inhibitors and glycoconjugate-based therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for N-oxyamine-linked glycoconjugates, which show promise as targeted drug delivery systems. The researchers utilized the protected diol functionality of 391212-33-2 to achieve selective conjugation with various therapeutic agents while maintaining biological activity. This approach significantly improved the pharmacokinetic properties of the resulting conjugates, with enhanced stability against enzymatic degradation observed in in vitro models.

In the field of enzyme inhibition, recent work has explored the use of O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine derivatives as transition-state mimics for glycosidase enzymes. A 2024 Nature Chemical Biology publication reported the development of highly selective inhibitors for cancer-associated glycosidases using this scaffold. The study revealed that modifications at the hydroxylamine moiety of 391212-33-2 could fine-tune inhibitor specificity, opening new avenues for targeted cancer therapies.

The compound's application in PROTAC (Proteolysis Targeting Chimera) technology has also gained attention. Researchers at several pharmaceutical companies have incorporated 391212-33-2 derivatives into heterobifunctional molecules designed to target disease-relevant proteins for degradation. Early-stage results suggest these molecules exhibit improved cell permeability and target engagement compared to traditional PROTAC designs, potentially addressing one of the major challenges in this therapeutic modality.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine and its derivatives. A 2023 Organic Process Research & Development article described a scalable, chromatography-free synthesis of 391212-33-2 with improved yield and purity, addressing previous manufacturing challenges. This development is particularly significant for enabling larger-scale biological evaluations and potential clinical translation.

Looking forward, the unique chemical properties of 391212-33-2 continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into antibody-drug conjugates with improved stability profiles and the development of novel imaging probes for glycosidase activity in vivo. As the understanding of this compound's potential deepens, it is expected to play an increasingly important role in bridging chemical synthesis with biological applications in pharmaceutical development.

391212-33-2 (O-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylhydroxylamine) 関連製品

- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)

- 2411306-04-0(N-3-(2-chloro-6-methylphenyl)propylprop-2-enamide)

- 1343065-02-0(2-(3-Hydroxyazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one)

- 2227804-17-1(rac-(1R,2S)-2-(2-fluoro-6-methoxyphenyl)cyclopropan-1-amine)

- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 2171862-70-5(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidothian-4-yl}acetic acid)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)